3-fluoro-N-methylbenzamide 3-fluoro-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 701-39-3
VCID: VC3790777
InChI: InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
SMILES: CNC(=O)C1=CC(=CC=C1)F
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol

3-fluoro-N-methylbenzamide

CAS No.: 701-39-3

Cat. No.: VC3790777

Molecular Formula: C8H8FNO

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-methylbenzamide - 701-39-3

Specification

CAS No. 701-39-3
Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
IUPAC Name 3-fluoro-N-methylbenzamide
Standard InChI InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Standard InChI Key AOSZITJMCUMUCD-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=CC=C1)F
Canonical SMILES CNC(=O)C1=CC(=CC=C1)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • Molecular Formula: C8H8FNO\text{C}_8\text{H}_8\text{FNO}

  • Molecular Weight: 153.15 g/mol

  • IUPAC Name: 3-Fluoro-N-methylbenzamide

  • SMILES: O=C(NC)C1=CC=CC(F)=C1\text{O=C(NC)C1=CC=CC(F)=C1}

  • InChI Key: JXURCZBELJVDNC-UHFFFAOYSA-N

The compound consists of a benzamide backbone substituted with a fluorine atom at the meta position and a methyl group on the amide nitrogen (Figure 1). This structure imparts unique electronic and steric properties, influencing its reactivity and interactions in biological systems.

Synthesis and Preparation

Industrial Synthesis Routes

The synthesis of 3-fluoro-N-methylbenzamide typically involves multi-step reactions starting from fluorinated toluene derivatives:

  • Oxidation:

    • 2-Fluoro-4-nitrotoluene is oxidized using potassium permanganate (KMnO4\text{KMnO}_4) in the presence of a phase-transfer catalyst to yield 2-fluoro-4-nitrobenzoic acid (74% yield) .

    • Reaction:

      C7H6FNO2KMnO4,NaOHC7H4FNO4\text{C}_7\text{H}_6\text{FNO}_2 \xrightarrow{\text{KMnO}_4, \text{NaOH}} \text{C}_7\text{H}_4\text{FNO}_4
  • Chlorination:

    • The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride .

  • Amination:

    • Reaction with methylamine (CH3NH2\text{CH}_3\text{NH}_2) produces N-methyl-2-fluoro-4-nitrobenzamide (95% yield) .

  • Reduction:

    • Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) reduces the nitro group to an amino group, yielding 4-amino-3-fluoro-N-methylbenzamide (98% yield) .

Laboratory-Scale Modifications

Alternative methods include direct coupling of 3-fluorobenzoic acid with methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueSource
Melting Point136–138°C
Boiling Point302.0°C at 760 mmHg
Density1.2 g/cm³
logP0.46
Vapor Pressure0.00112 mmHg at 25°C
Refractive Index1.561

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 2.85 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 3H, CH₃),

    • δ 7.32–7.45 (m, 3H, Ar-H),

    • δ 7.92 (br s, 1H, NH) .

  • 13C NMR (100 MHz, CDCl₃):

    • δ 26.9 (CH₃), 116.1 (d, J=25HzJ = 25 \, \text{Hz}), 124.9 (d, J=3HzJ = 3 \, \text{Hz}), 168.4 (C=O) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

3-Fluoro-N-methylbenzamide serves as a precursor in the synthesis of kinase inhibitors and anticancer agents. For example:

  • Enzalutamide (MDV3100): A nonsteroidal anti-androgen used in prostate cancer treatment, synthesized via coupling with trifluoromethylphenyl intermediates .

  • PDE10A Inhibitors: Structural analogs demonstrate inhibitory activity against phosphodiesterase 10A, a target for neurological disorders .

Biochemical Mechanisms

  • Target Interaction: The fluorine atom enhances binding affinity to hydrophobic pockets in enzymes through electronegative effects .

  • Metabolic Stability: Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles .

GHS CodeHazard StatementPrecautionary Measure
H315Skin irritationAvoid skin contact
H319Eye irritationWear eye protection
H335Respiratory irritationUse in ventilated areas

Future Directions and Research Gaps

Emerging Applications

  • Fluorinated Probes: Utilization in PET imaging due to 18F^{18}\text{F} isotope compatibility .

  • Agrochemicals: Development of herbicides targeting acetolactate synthase (ALS) .

Challenges

  • Synthetic Efficiency: Current yields in multi-step syntheses rarely exceed 50%, necessitating greener catalysts (e.g., biocatalysts) .

  • Toxicity Profiling: Limited data on chronic exposure effects require comprehensive in vivo studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator